molecular formula C12H15NS2 B13124578 N,N-Diethyl-[2,2'-bithiophen]-5-amine CAS No. 109549-00-0

N,N-Diethyl-[2,2'-bithiophen]-5-amine

Cat. No.: B13124578
CAS No.: 109549-00-0
M. Wt: 237.4 g/mol
InChI Key: VVDPNBQRCAMZGR-UHFFFAOYSA-N
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Description

N,N-Diethyl-[2,2’-bithiophen]-5-amine is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of diethylamine groups attached to the bithiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-[2,2’-bithiophen]-5-amine typically involves the reaction of 2,2’-bithiophene with diethylamine. One common method includes the use of a palladium-catalyzed amination reaction. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or tetrahydrofuran (THF), and requires heating to facilitate the reaction .

Industrial Production Methods: Industrial production of N,N-Diethyl-[2,2’-bithiophen]-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-[2,2’-bithiophen]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the bithiophene rings .

Scientific Research Applications

N,N-Diethyl-[2,2’-bithiophen]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-[2,2’-bithiophen]-5-amine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conductive properties are attributed to the delocalization of electrons across the bithiophene rings. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-[2,2’-bithiophen]-5-amine is unique due to the presence of diethylamine groups, which can enhance its solubility and reactivity compared to other bithiophene derivatives. This makes it particularly useful in applications requiring specific electronic or chemical properties .

Properties

CAS No.

109549-00-0

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

N,N-diethyl-5-thiophen-2-ylthiophen-2-amine

InChI

InChI=1S/C12H15NS2/c1-3-13(4-2)12-8-7-11(15-12)10-6-5-9-14-10/h5-9H,3-4H2,1-2H3

InChI Key

VVDPNBQRCAMZGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

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